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Compound of Interest

Compound Name: 4-Amino-2-iodobenzoic acid

CAS No.: 73655-51-3

Cat. No.: B1283256

Get Quote

Abstract & Strategic Overview
4-Amino-2-iodobenzoic acid presents a specific synthetic challenge and opportunity. While

the amino (

) and carboxylic acid (

) groups suggest standard peptide chemistry, the ortho-iodo substituent (

) is the high-value handle. Traditionally, this motif is used in Pd-catalyzed Suzuki or
Sonogashira couplings.

In a metal-free context, this molecule is an ideal precursor for Hypervalent Iodine(III) Reagents

(Benziodoxoles). The ortho relationship between the iodine and the carboxyl group allows for

intramolecular cyclization to form stable iodine(III) species, which can then serve as metal-free

arylating agents. Additionally, modern Organic Photoredox Catalysis allows for the activation of

the C–I bond without heavy metals.
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Hypervalent Iodine Synthesis: Converting the precursor into a zwitterionic iodine(III)

oxidant/transfer reagent.

Photocatalytic C–H Arylation: Using visible light to couple the aryl ring to heterocycles.

Chemo-selective Protection: Managing the nucleophilic aniline amine during oxidative steps.

Chemical Logic & Reactivity Profile
The molecule possesses three reactive centers with distinct electronic requirements:

Position Group Reactivity Profile Metal-Free Strategy

C1
Carboxyl (

)

Electrophilic (after

activation)

Endogenous Ligand:

Acts as the

nucleophile to

stabilize the Iodine(III)

center (Benziodoxole

formation).

C2
Iodide (

)

Soft Electrophile /

Radical Precursor

Hypervalent

Activation: Oxidize I(I)

I(III) using Oxone.

Radical Gen: Reduce

Ar-I

Ar• using Eosin Y

(PET).

C4
Amine (

)

Nucleophilic /

Oxidation Sensitive

Protection Required:

Must be acylated

(e.g.,

) before oxidation to

prevent N-oxide

formation or

polymerization.
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Mechanism of Action: The Hypervalent Shift
The core strategy involves the "Iodine(I) to Iodine(III) Oxidation". By oxidizing the iodine atom,

the carboxylate oxygen attacks the iodine center, forming a 5-membered ring (benziodoxole).

This species is a potent, metal-free electrophile.
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Product2
C-H Arylation
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Figure 1: Divergent activation pathways for 4-Amino-2-iodobenzoic acid. The protection step

is critical to avoid oxidation of the amino group.

Experimental Protocols
Protocol A: Synthesis of Amino-Functionalized
Benziodoxole (Hypervalent Iodine)
This protocol converts the starting material into a reactive hypervalent iodine species,

analogous to IBX, which can be used for downstream metal-free arylation.

Prerequisites:

Starting Material: 4-Amino-2-iodobenzoic acid (1.0 equiv)

Reagents: Acetic anhydride (

), Oxone (

), Methanesulfonic acid.
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Solvents: Glacial Acetic Acid, Water.

Step 1: N-Acetylation (Protection)
Suspend 4-amino-2-iodobenzoic acid (5.0 g, 19 mmol) in glacial acetic acid (20 mL).

Add acetic anhydride (2.2 mL, 23 mmol) dropwise at room temperature.

Heat the mixture to 80°C for 2 hours. The suspension will clear as the product forms, then

precipitate upon cooling.

Cool to RT and pour into ice water (100 mL).

Filter the white precipitate, wash with cold water, and dry in vacuo.

Yield Target: >90%[1][2]

Checkpoint: Check NMR for the disappearance of the broad

signal and appearance of the singlet methyl (

) peak.

Step 2: Oxidation to Benziodoxole (The "Green" Oxidation)
Dissolve the protected intermediate (4-acetamido-2-iodobenzoic acid, 3.05 g, 10 mmol) in

water (30 mL) containing methanesulfonic acid (0.5 mL) to aid solubility.

Add Oxone (6.15 g, 10 mmol) in portions over 15 minutes at room temperature.

Heat the reaction mixture to 70°C for 3 hours.

Observation: A thick suspension will form. This is the insoluble hypervalent iodine species.

Cool to 5°C and filter.

Wash the solid extensively with water (to remove sulfate salts) and acetone (to remove

unreacted starting material).
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Safety: Dry in air. Do not heat dry IBX derivatives above 100°C as they can be explosive

under high impact/heat.

Data Output:

Compound Formula MW ( g/mol ) State

| Precursor |

| 305.07 | White Solid | | Product |

| 321.07 | White Microcrystalline Solid |

Protocol B: Metal-Free Visible-Light C–H Arylation
This protocol utilizes the aryl iodide as a radical precursor to arylate heterocycles (e.g., pyrrole,

thiophene) without palladium.

Mechanism: Photo-induced Electron Transfer (PET) reduces the Ar-I bond to an aryl radical,

which attacks the heterocycle.

Reagents:

Substrate: 4-Acetamido-2-iodobenzoic acid (from Protocol A, Step 1).

Coupling Partner: N-Methylpyrrole (Excess, 5-10 equiv) or Benzene (as solvent).

Photocatalyst: Eosin Y (2 mol%) or Rhodamine B.

Base:

(2.0 equiv).

Light Source: Green LEDs (

nm).

Step-by-Step:
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Setup: In a Pyrex tube, combine the aryl iodide (0.5 mmol), Eosin Y (6.5 mg, 0.01 mmol),

and

(138 mg, 1.0 mmol).

Solvent: Add DMSO (2.0 mL) and N-Methylpyrrole (0.2 mL, 4 equiv).

Degassing: Sparge the solution with Nitrogen or Argon for 15 minutes. Oxygen quenches the

triplet state of the photocatalyst.

Irradiation: Place the tube 2–3 cm away from the Green LED source. Stir vigorously at

ambient temperature (fan cooling recommended to maintain ~25°C).

Duration: Irradiate for 12–18 hours.

Workup: Dilute with ethyl acetate (20 mL), wash with water (

mL) and brine. Dry over

.

Purification: Silica gel column chromatography (Eluent: Hexane/EtOAc).

Self-Validating Check:

Color Change: The reaction mixture typically turns from fluorescent orange/pink to a darker

hue as the reaction progresses.

TLC: The starting aryl iodide is less polar than the biaryl product (due to the carboxylic acid,

use 1% acetic acid in eluent to prevent streaking).

Troubleshooting & Optimization
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Issue Probable Cause Corrective Action

Protocol A: Low Yield Incomplete oxidation of Iodine.

Ensure Oxone is fresh.

Increase temperature to 75°C.

Ensure acidic pH (MSA helps

solubilize the precursor).

Protocol A: Impurity N-oxide formation.

Ensure the amine was fully

acetylated in Step 1. Free

amines oxidize to N-

oxides/nitro groups with

Oxone.

Protocol B: No Reaction Oxygen quenching.

Degas thoroughly. Ensure the

reaction vessel is sealed

properly.

Protocol B: Hydrodeiodination Reduction of Ar-I to Ar-H.

Solvent is acting as H-atom

donor. Switch from

DMF/DMSO to Acetonitrile.
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Disclaimer:Hypervalent iodine compounds, while generally safer than heavy metals, can be

shock-sensitive when dry. Always work behind a blast shield when scaling up Protocol A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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